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4-(2-Bromoethyl)-1-chloro-2-fluorobenzene

Cat. No.: B2550976
CAS No.: 1260790-89-3
M. Wt: 237.5
InChI Key: DXCCBFYLUCFKDK-UHFFFAOYSA-N
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Description

Significance of Aryl-Halogenated Ethyl Bromides as Synthetic Intermediates in Fine Chemical Synthesis

Aryl-halogenated ethyl bromides are a class of organic compounds that are highly valued as intermediates in fine chemical synthesis. Their utility stems from the presence of two distinct reactive sites: the bromoethyl chain and the halogenated aromatic ring. The bromoethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups. This makes compounds like (2-bromoethyl)benzene (B7723623) and its derivatives important starting materials for the production of pharmaceuticals, fragrances, and other specialty chemicals. nih.gov

Aromatic halides are themselves valuable building blocks in organic synthesis. google.comlibretexts.org The carbon-halogen bond on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The specific halogen present on the ring (fluorine, chlorine, bromine, or iodine) influences the reactivity, with aryl iodides and bromides generally being more reactive in these transformations. The presence of multiple, different halogens on the same aromatic ring, as seen in 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene, offers the potential for selective, stepwise functionalization, further enhancing their synthetic value. These halogenated aromatic compounds are crucial in the synthesis of agrochemicals, dyes, and polymers. google.com

The subject of this article, this compound, is a trifunctional synthetic building block. Its specific properties are detailed in the table below.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number1260790-89-3 fluorochem.co.uk
Molecular FormulaC₈H₇BrClF achemblock.com
Molecular Weight237.5 g/mol achemblock.com
Purity>98% fluorochem.co.ukachemblock.com

Overview of Structural Features and Positional Isomerism in Halogenated Aryl-Substituted Bromoalkanes

The chemical identity and reactivity of halogenated aryl-substituted bromoalkanes are profoundly influenced by the number, type, and position of the halogen atoms on the aromatic ring. This leads to the concept of positional isomerism, where compounds share the same molecular formula but differ in the arrangement of substituents.

In a disubstituted benzene (B151609) ring, there are three possible positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). For a trisubstituted benzene with three different halogens, such as bromochlorofluorobenzene, the number of possible isomers is even greater. The specific substitution pattern affects the molecule's polarity, boiling point, melting point, and symmetry. These differences in physical properties can be exploited for the separation of isomers. For instance, the separation of halogenated benzene isomers can be achieved through techniques like liquid chromatography, where differences in dipole moments and intermolecular interactions with a stationary phase allow for their distinction. alfachemch.com

The table below illustrates the positional isomers of bromochlorofluorobenzene, the core aromatic structure of the title compound.

Positional Isomers of Bromochlorofluorobenzene
IsomerSystematic NameCAS NumberMolecular Weight
1-Bromo-2-chloro-3-fluorobenzene structure1-Bromo-2-chloro-3-fluorobenzene201849-23-4209.44 g/mol
1-Bromo-2-chloro-4-fluorobenzene structure1-Bromo-2-chloro-4-fluorobenzene1996-29-8209.44 g/mol
4-Bromo-1-chloro-2-fluorobenzene structure4-Bromo-1-chloro-2-fluorobenzene60811-18-9209.44 g/mol
4-Bromo-2-chloro-1-fluorobenzene structure4-Bromo-2-chloro-1-fluorobenzene60811-21-4209.44 g/mol
Note: This table is not exhaustive and serves to illustrate the concept of positional isomerism. Chemical structures are representational.

The synthesis of a specific isomer is governed by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less reactive than benzene itself. chemicalbook.com However, they are ortho-, para-directors because their lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate formed during substitution at these positions. achemblock.comnih.gov When multiple halogens are present, the regiochemical outcome of a substitution reaction is a result of the combined inductive and resonance effects of all substituents.

Historical Context and Evolution of Research in Halogenated Aromatic Systems

The study of halogenated aromatic compounds is deeply rooted in the history of organic chemistry. The first synthesis of a halocarbon dates back to the early 19th century. google.com The development of industrial processes for producing halogenated aromatics, such as the chlorination of benzene, spurred their use as solvents, insecticides (like DDT), and intermediates for other chemicals. echemi.com

The field of organofluorine chemistry, in particular, has a unique history. The first organofluorine compound was synthesized even before the isolation of elemental fluorine. The unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry—have made fluorinated aromatic compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.

Research into halogenated aromatic systems has evolved significantly over time. Early work focused on their synthesis and basic reactivity. The discovery of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides, transforming them from relatively inert compounds to highly versatile synthetic precursors. More recently, research has focused on developing more selective and environmentally benign methods for their synthesis and on understanding the subtle interplay of non-covalent interactions involving halogens, such as halogen bonding. The continued interest in these compounds ensures that they will remain a vibrant area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClF B2550976 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene CAS No. 1260790-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethyl)-1-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCCBFYLUCFKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chlorofluoro Phenethyl Bromide Scaffolds

Strategies for Constructing the 2-Bromoethyl Side Chain on Aromatic Rings

The formation of the 2-bromoethyl group attached to the aromatic core is a critical step. This can be achieved through various synthetic routes, primarily by adding to a vinyl precursor or by converting an existing functional group.

The addition of hydrogen bromide (HBr) to vinylarenes (aryl-substituted olefins) can proceed via two different mechanisms, leading to regioisomers. In the absence of radical initiators, the reaction follows Markovnikov's rule. However, in the presence of peroxides or other radical initiators, the addition occurs in an anti-Markovnikov fashion, which is essential for placing the bromine atom on the terminal carbon of the ethyl side chain. chemistrysteps.com

This free-radical addition is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com The bromine radical then adds to the double bond of the vinylarene at the less substituted carbon, forming a more stable benzylic radical intermediate. youtube.com This regioselectivity is dictated by the stability of the radical intermediate; tertiary and resonance-stabilized radicals are more stable than secondary or primary ones. youtube.com The resulting aryl-substituted radical then abstracts a hydrogen atom from another molecule of HBr to yield the final 1-aryl-2-bromoethane product and regenerate a bromine radical, propagating the chain reaction. chemistrysteps.com This method is particularly efficient for HBr but does not work effectively with other hydrogen halides like HCl or HI. chemistrysteps.com

Table 1: Comparison of Markovnikov vs. Anti-Markovnikov HBr Addition

Feature Markovnikov Addition Anti-Markovnikov Addition
Reagents HBr HBr, Peroxides (e.g., ROOR)
Mechanism Ionic (Carbocation intermediate) Radical (Radical intermediate)
Regioselectivity Bromine adds to the more substituted carbon Bromine adds to the less substituted carbon

| Intermediate | More stable carbocation | More stable radical |

An alternative to the direct hydrobromination of an olefin is the conversion of a pre-existing functional group on the ethyl side chain. A common and effective precursor is a 2-arylethanol derivative. The hydroxyl group of the alcohol can be readily converted into a bromide using a variety of standard brominating agents.

Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or concentrated hydrobromic acid (HBr). The reaction of a primary alcohol like 2-arylethanol with these reagents typically proceeds through an Sₙ2 mechanism, resulting in the substitution of the hydroxyl group with a bromide ion. This method is advantageous as 2-arylethanols can be synthesized through various routes, such as the reduction of corresponding aryl acetic acids or their esters. This provides a versatile entry point for introducing the 2-bromoethyl side chain.

Regioselective Halogenation of Aromatic Precursors for Chloro- and Fluoro-Substituents

Achieving the desired 1-chloro-2-fluoro-4-substituted pattern on the benzene (B151609) ring requires careful selection of halogenation methods and an understanding of directing group effects in electrophilic aromatic substitution.

The substituents already present on an aromatic ring dictate the position of subsequent electrophilic substitution. Halogens, such as fluorine and chlorine, are deactivating yet ortho-, para-directing. masterorganicchemistry.com This is because while they withdraw electron density from the ring inductively (deactivating effect), their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediates formed during ortho and para attack. masterorganicchemistry.com

In the synthesis of 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene, the relative directing effects of the existing halogens and the ethyl side chain must be considered. For instance, in a precursor like 3-chloro-4-fluorotoluene, the fluorine atom is a stronger ortho-, para-director than chlorine. Directed C-H functionalization, often catalyzed by transition metals like palladium, can provide high regioselectivity for the introduction of halogens at specific positions by using a directing group to guide the catalyst to a particular C-H bond. nih.govorganic-chemistry.org For example, a cyano group can direct palladium-catalyzed halogenation to the ortho position with high selectivity. organic-chemistry.org

The Sandmeyer reaction is a powerful method for introducing a halide, including bromide, onto an aromatic ring by replacing an amino group. wikipedia.orgtheunconditionalguru.in This reaction is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine (an aniline derivative) with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (around 0°C) to form a diazonium salt. google.com

This diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromide atom, releasing nitrogen gas. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method offers a reliable way to introduce a bromine atom at a specific position on the ring, as the starting aniline precursor often dictates the final position of the halogen. For instance, 2-chloro-4-fluoroaniline can be converted to 1-bromo-2-chloro-4-fluorobenzene via this method. google.com

Table 2: Key Stages of the Sandmeyer Reaction for Bromination

Stage Description Typical Reagents
Diazotization Conversion of a primary aryl amine to an aryl diazonium salt. NaNO₂, HBr (or HCl), 0-5°C

| Substitution | Replacement of the diazonium group with a bromide atom. | Copper(I) bromide (CuBr) |

Multi-Step Synthesis Pathways Involving Sequential Halogenation and Side-Chain Elaboration

The synthesis of this compound is a multi-step process that combines the aforementioned reactions in a logical sequence. The specific order of steps—ring halogenation followed by side-chain formation, or vice versa—is crucial to manage regioselectivity and functional group compatibility.

One plausible synthetic route could begin with the regioselective halogenation of a suitable precursor. For example, starting with 4-chloro-2-fluoroaniline, a Sandmeyer reaction can be employed to introduce a bromine atom, yielding 1-bromo-4-chloro-2-fluorobenzene. chemicalbook.com From this tri-halogenated intermediate, the 2-bromoethyl side chain can be introduced. This might involve a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group, followed by reduction to an ethyl group, and subsequent benzylic bromination. However, controlling the position of the Friedel-Crafts reaction can be challenging.

A more controlled approach might involve building the side chain first. For instance, one could start with a molecule like 4-amino-3-chlorophenylethanol. The amino group can be converted to a fluorine atom via the Balz-Schiemann reaction. The alcohol can then be converted to the bromide. This sequence allows for precise placement of the substituents. The development of automated platforms for multi-step synthesis, which can combine different reaction modules in a flow system, facilitates the construction of complex molecules through sequential transformations. mpg.de

Development of Novel and Efficient Synthetic Routes for Halogenated Phenethyl Bromides

The synthesis of halogenated phenethyl bromides, such as this compound, is a critical area of research due to their utility as intermediates in the preparation of various biologically active molecules and pharmaceutical agents. The development of novel and efficient synthetic routes is paramount to ensure high yields, purity, and scalability while minimizing costs and environmental impact.

A prominent and efficient strategy for the synthesis of this compound involves a multi-step pathway commencing with the readily available precursor, 2-chloro-4-fluoroaniline. This method leverages a series of well-established and reliable chemical transformations to construct the target molecule with precision.

The initial step in this synthetic sequence is the conversion of 2-chloro-4-fluoroaniline to 1-bromo-4-chloro-2-fluorobenzene. This is typically achieved through a Sandmeyer reaction, which involves the diazotization of the aniline derivative followed by reaction with a brominating agent. The diazotization is carried out by treating 2-chloro-4-fluoroaniline with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring, yielding 1-bromo-4-chloro-2-fluorobenzene.

The subsequent phase of the synthesis focuses on the introduction of the 2-bromoethyl side chain. A common approach involves the conversion of a related phenylacetic acid derivative. For instance, a plausible route would involve the reduction of a (4-chloro-2-fluorophenyl)acetic acid derivative to the corresponding 2-(4-chloro-2-fluorophenyl)ethanol. This reduction can be efficiently carried out using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

Finally, the resulting 2-(4-chloro-2-fluorophenyl)ethanol is converted to the target compound, this compound. This transformation is a bromination reaction, where the hydroxyl group of the alcohol is replaced by a bromine atom. A variety of brominating agents can be employed for this purpose, including phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction is typically performed in an inert solvent, and careful control of the reaction conditions is necessary to ensure high conversion and minimize the formation of byproducts.

This multi-step approach provides a robust and adaptable methodology for the synthesis of this compound and other related halogenated phenethyl bromides. The efficiency of each step can be optimized by careful selection of reagents, solvents, and reaction conditions, making it a valuable strategy for both laboratory-scale synthesis and potential industrial production.

Table 1: Key Reaction Steps and Reagents

StepStarting MaterialKey ReagentsProduct
12-chloro-4-fluoroaniline1. NaNO2, HBr2. CuBr1-bromo-4-chloro-2-fluorobenzene
2(4-chloro-2-fluorophenyl)acetic acidLiAlH4, THF2-(4-chloro-2-fluorophenyl)ethanol
32-(4-chloro-2-fluorophenyl)ethanolPBr3 or SOBr2This compound

Advanced Reaction Chemistry and Derivatization of 4 2 Bromoethyl 1 Chloro 2 Fluorobenzene and Analogs

Carbon-Carbon Bond Forming Reactions

The presence of both an aryl halide and an alkyl halide moiety in 4-(2-bromoethyl)-1-chloro-2-fluorobenzene, along with the potential for organometallic intermediate formation, opens up a wide array of possibilities for constructing new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for the assembly of complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, provides powerful tools for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. In the case of this compound, the aryl-chlorine bond is the primary site for these cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely employed for the formation of biaryl structures. For a substrate like this compound, the chloro group is the more reactive site for palladium-catalyzed cross-coupling compared to the fluoro group.

Desulfinative coupling is another palladium-catalyzed method that can be used to form biaryl linkages. This reaction involves the coupling of an aryl halide with an arylsulfinate salt, which serves as the source of the aryl group with the extrusion of sulfur dioxide. For example, the palladium-catalyzed desulfinative cross-coupling of 1-bromo-4-fluorobenzene with sodium 4-methylbenzenesulfinate has been reported to give the corresponding biaryl product in high yield acs.org. This methodology is tolerant of a variety of functional groups and represents a viable alternative to other cross-coupling methods.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
14-BromoacetophenonePd(OAc)₂ (1)Na₂CO₃Toluene/H₂O1004-Acetylbiphenyl>95
21-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O804-FluorobiphenylHigh Conv. ugr.es
32-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O805-Fluoro-2-methylbiphenylHigh Conv. ugr.es
43-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylanilinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O903-(3-Chloro-4-fluorophenyl)-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline44

Note: This table presents data from analogous systems to illustrate the general conditions and outcomes of Suzuki-Miyaura reactions.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in activating less reactive C-Cl bonds and can also be used in cross-electrophile couplings.

In the context of this compound, a nickel-catalyzed cross-electrophile coupling could be envisioned between the aryl chloride moiety and an alkyl halide. These reactions typically employ a nickel catalyst, a ligand, and a reducing agent (like zinc or manganese) to couple two different electrophiles. For instance, the nickel-catalyzed coupling of aryl bromides with primary alkyl bromides has been demonstrated with good tolerance for various functional groups, including esters, ketones, and ethers researchgate.netnih.gov. A plausible reaction pathway involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition to the aryl halide. The resulting arylnickel intermediate can then react with an alkyl radical, generated from the second electrophile, followed by reductive elimination to form the cross-coupled product nih.gov.

The choice of ligand is crucial in these reactions, with bidentate ligands like those from the spiro-bidentate-pyox family showing good catalytic effects researchgate.net. Furthermore, nickel catalysts can also facilitate the coupling of Grignard reagents with alkyl halides, a reaction that is often challenging with palladium catalysts nih.govscispace.com. The addition of dienes, such as 1,3-butadiene, has been shown to have a remarkable effect on the efficiency of these reactions nih.gov.

Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions
EntryAryl HalideCoupling PartnerCatalyst SystemSolventProductYield (%)
14-Bromotoluene1-BromooctaneNiBr₂/L1d, MnDMA4-(Octyl)toluene85 nih.gov
24-Bromoanisole1-BromohexaneNiBr₂/L1d, MnDMA4-(Hexyl)anisole91 nih.gov
31-Bromonaphthalene1-BromopentaneNiBr₂/L1d, MnDMA1-(Pentyl)naphthalene89 nih.gov
4n-Decyl Bromiden-Butylmagnesium chlorideNiCl₂, IsopreneTHFTetradecane92 scispace.com

Note: This table presents data from analogous systems to illustrate the scope of nickel-catalyzed cross-coupling reactions.

The synthesis of biphenyls and more extended polyaromatic systems is a significant area of research due to their applications in materials science and medicinal chemistry. The Suzuki-Miyaura coupling, as discussed previously, is a primary method for accessing biphenyl (B1667301) derivatives from haloaromatic precursors . For a molecule like this compound, coupling at the chloro position would yield a substituted biphenyl.

Beyond simple biphenyls, palladium-catalyzed annulation reactions can be employed to construct polycyclic aromatic hydrocarbons (PAHs). These reactions often involve the coupling of a dihaloarene with a suitable partner, leading to the formation of new rings. For example, palladium-catalyzed [3+3] annulation of 1,8-dibromonaphthalene with PAH boronic esters has been used to synthesize perylene derivatives rsc.org. Similarly, palladium-catalyzed annulation of bay-diiodinated arenes with o-chloroaromatic carboxylic acids provides access to a variety of PAHs nih.gov. While direct examples with this compound are not documented, the principles of these annulation strategies could potentially be applied to its derivatives to build more complex, fused aromatic systems.

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety for Chain Extension

The bromoethyl group of this compound is a primary alkyl bromide, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism rsc.org. This reactivity allows for the introduction of a wide variety of functional groups and the extension of the carbon chain.

A range of carbon-based nucleophiles can be employed to displace the bromide and form a new carbon-carbon bond. For example, cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain by one atom. Enolates of malonic esters or related active methylene compounds can also be used as nucleophiles, providing a route to the synthesis of substituted carboxylic acid derivatives. The reaction of (2-bromoethyl)benzene (B7723623) with methyl cyanoacetate in the presence of a base is a known method for carbon chain extension.

Organometallic Reactions (e.g., Grignard Reagent Formation and Subsequent Electrophilic Trapping)

The bromoethyl group can also be used to form an organometallic reagent, such as a Grignard reagent. The formation of a Grignard reagent involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) beilstein-journals.orglibretexts.org. The resulting organomagnesium compound, in this case, 2-(4-chloro-3-fluorophenyl)ethylmagnesium bromide, effectively contains a carbanion that is a potent nucleophile and a strong base nih.govnih.gov.

The formation of the Grignard reagent from the bromoethyl group is expected to be more facile than from the aryl chloride, as the C(sp³)-Br bond is generally more reactive towards magnesium than the C(sp²)-Cl bond. However, careful control of reaction conditions is necessary to avoid side reactions, such as Wurtz-type coupling. Once formed, the Grignard reagent can be trapped with a variety of electrophiles to form new carbon-carbon bonds. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, will produce a carboxylic acid with an extended carbon chain. The reaction with dimethylformamide (DMF) can be used to introduce a formyl group, leading to the corresponding aldehyde unp.edu.ar.

Table 3: Representative Reactions of Grignard Reagents with Electrophiles
EntryGrignard ReagentElectrophileProduct
1Phenylmagnesium bromideBenzaldehydeDiphenylmethanol
2Ethylmagnesium bromideAcetone2-Methyl-2-butanol
3Phenylmagnesium bromideCarbon Dioxide (then H₃O⁺)Benzoic Acid
44-Chlorophenylmagnesium bromideDimethylformamide (then H₃O⁺)4-Chlorobenzaldehyde unp.edu.ar

Note: This table presents general examples of Grignard reactions to illustrate the types of transformations possible.

Carbon-Heteroatom Bond Forming Reactions

The bromoethyl group of this compound is the primary site for carbon-heteroatom bond formation. The bromine atom, being a good leaving group, is susceptible to displacement by various nucleophiles through an S_N2 mechanism. This reactivity allows for the introduction of nitrogen, oxygen, and sulfur functionalities, leading to a diverse range of derivatives.

Formation of C-N Bonds via Amination Reactions

The reaction of this compound with primary or secondary amines is a common method for forming carbon-nitrogen bonds. This nucleophilic substitution reaction typically proceeds by attacking the electrophilic carbon atom attached to the bromine, resulting in the displacement of the bromide ion.

This amination is a key step in the synthesis of various pharmaceutically relevant compounds. For instance, analogs of the antidepressant vortioxetine can be synthesized using this pathway, where the bromoethyl derivative is coupled with various piperazine derivatives. nih.govnih.gov The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

The general reaction scheme is as follows: Ar-CH₂CH₂Br + R₂NH → Ar-CH₂CH₂NR₂ + HBr (where Ar = 4-chloro-3-fluorophenyl and R = alkyl, aryl, or part of a cyclic amine)

Detailed research has shown that the choice of solvent and base can influence the reaction rate and yield. Common solvents include acetonitrile (B52724), dimethylformamide (DMF), and alcohols, while bases such as potassium carbonate or triethylamine are frequently employed.

Table 1: Examples of Amination Reactions This table is generated based on representative S_N2 reactions for primary alkyl halides.

Amine Nucleophile Product Typical Conditions
Piperazine 1-(2-(4-Chloro-3-fluorophenyl)ethyl)piperazine K₂CO₃, Acetonitrile, Reflux
Diethylamine N,N-Diethyl-2-(4-chloro-3-fluorophenyl)ethanamine Triethylamine, THF, Room Temp.

Other Heteroatom Linkages (e.g., O-, S-containing functionalities)

Beyond C-N bond formation, the bromoethyl group readily reacts with oxygen and sulfur nucleophiles to create ethers and thioethers, respectively.

Formation of C-O Bonds: Reaction with alkoxides or phenoxides results in the formation of ethers. Sodium or potassium salts of alcohols or phenols are commonly used as nucleophiles. These reactions are fundamental in modifying the pharmacokinetic properties of molecules by introducing ether linkages.

Formation of C-S Bonds: Thioethers are synthesized by reacting this compound with thiols or their corresponding thiolates. chemicalbook.com These reactions are often rapid and efficient due to the high nucleophilicity of sulfur. This method is crucial in the synthesis of compounds like vortioxetine, which features a phenyl sulfide moiety. chemicalbook.com The reaction of an aryl thiol with a bromoethyl derivative is a standard procedure for creating such linkages.

Table 2: Formation of C-O and C-S Bonds This table is generated based on representative S_N2 reactions for primary alkyl halides.

Nucleophile Reagent Example Product Class
Alkoxide Sodium ethoxide (NaOEt) Alkyl Ether
Phenoxide Sodium phenoxide (NaOPh) Aryl Ether
Thiolate Sodium thiophenoxide (NaSPh) Thioether

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its substituents: the 2-bromoethyl group, the chlorine atom, and the fluorine atom.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.org The existing substituents influence both the rate of reaction and the position of the incoming electrophile (regioselectivity).

-CH₂CH₂Br group: This alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions through an inductive effect. Since the para position is already occupied, it directs to its two ortho positions (C3 and C5).

The combined influence of these groups determines the outcome of substitution. The fluorine atom's resonance effect is stronger than that of chlorine, and it directs ortho (C1, C3) and para (C5). The chlorine atom directs ortho (C2, C6) and para (C4). The positions on the ring are activated or deactivated to varying degrees. The most likely positions for electrophilic attack are C3 and C5, which are ortho or para to all three directing groups. Steric hindrance may favor substitution at the less crowded C5 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. openstax.org This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). openstax.orgyoutube.com

This compound lacks strong electron-withdrawing groups on the ring; the substituents present are either weakly activating or weakly deactivating. Consequently, it is generally unreactive toward traditional SNAr reactions under standard conditions. openstax.org

For SNAr reactions on polyhalogenated benzenes, the fluoride ion is typically the best leaving group, followed by chloride. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, if a reaction were to be forced under harsh conditions (high temperature and pressure) or with specialized catalysts (e.g., photoredox catalysts), substitution would be expected to occur at the C2 position, displacing the fluorine atom. nih.gov

Oxidation and Reduction Pathways of Halogenated Bromoethylbenzenes

Oxidation Pathways: The alkyl side chain of halogenated bromoethylbenzenes is the most likely site of oxidation. However, the common and powerful oxidation of alkylbenzenes to benzoic acids using reagents like potassium permanganate (KMnO₄) requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring). libretexts.org In this compound, the benzylic carbon is a -CH₂- group, which does possess benzylic hydrogens. Therefore, under strong oxidizing conditions, the ethyl side chain can be oxidized to a carboxylic acid group, yielding 4-chloro-3-fluorobenzoic acid.

Ar-CH₂CH₂Br + [O] → Ar-COOH (where Ar = 4-chloro-3-fluorophenyl)

The aromatic ring itself is generally resistant to oxidation due to its inherent stability, except under very harsh conditions that would likely degrade the entire molecule.

Reduction Pathways: Reduction reactions can target either the aromatic ring or the substituents.

Catalytic Hydrogenation of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane ring through catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pt, Pd, or Rh). libretexts.org However, this process requires high pressures and/or temperatures due to the stability of the aromatic system. jove.com Under these conditions, the C-Cl and C-Br bonds may also undergo hydrogenolysis (cleavage by hydrogen). Milder conditions would typically reduce other functional groups (like alkenes or nitro groups) without affecting the aromatic ring. libretexts.org

Reduction of the Bromoethyl Group: The carbon-bromine bond in the ethyl side chain can be reduced to a C-H bond using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, converting the bromoethyl group into an ethyl group. This dehalogenation is a common transformation.

Table 4: Summary of Oxidation and Reduction Pathways

Reaction Type Reagent/Condition Substrate Site Product
Oxidation KMnO₄, heat Bromoethyl side chain 4-Chloro-3-fluorobenzoic acid
Reduction H₂ / Rh-C, high pressure Aromatic ring 1-(2-Bromoethyl)-4-chloro-2-fluorocyclohexane

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Role as Key Intermediates in Pharmaceutical Agent Synthesis

The compound's structure is frequently incorporated into the synthesis of advanced pharmaceutical agents, where it serves as a crucial intermediate for constructing the final molecular architecture of biologically active molecules.

One of the most notable applications of a derivative of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in diseases like cancer. acs.orgnih.gov Consequently, inhibitors of these enzymes are a major focus of modern drug discovery.

The compound (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, known as GDC-0994 (Ravoxertinib), is a potent and selective inhibitor of ERK1/2 kinases. nih.govresearchgate.netmedchemexpress.com The (1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl) fragment of GDC-0994 is directly derived from precursors like 4-(2-bromoethyl)-1-chloro-2-fluorobenzene. The bromoethyl moiety can be converted to the corresponding hydroxyethyl (B10761427) group required for the final drug structure. acs.orgnih.gov GDC-0994 has been investigated in clinical trials for the treatment of various cancers characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. nih.govresearchgate.net

The development of a practical, large-scale synthesis for GDC-0994 highlights the industrial importance of intermediates with the 4-chloro-3-fluorophenyl ethyl structure. acs.org The synthesis involves coupling the functionalized phenyl ring with the core heterocyclic pyridone structure. acs.org

While direct examples of this compound in the synthesis of antiviral agents are not extensively documented in publicly available literature, its structural motifs are common in bioactive molecules. Halogenated phenyl groups and ethyl linkers are present in various classes of antiviral compounds, suggesting its potential as a building block in this area as well.

Table 1: Application in Kinase Inhibitor Synthesis

Drug Candidate Target Kinase Precursor Fragment Therapeutic Area
GDC-0994 (Ravoxertinib) ERK1/2 (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl Oncology

The synthesis of specialized ligands is crucial for the advancement of transition-metal catalysis. While specific examples detailing the use of this compound for this purpose are not prominent in the literature, its functional handles make it a plausible candidate for such applications. The bromoethyl group can be used to attach the phenyl ring to a coordinating atom (like phosphorus or nitrogen) of a ligand backbone. Furthermore, the chloro and fluoro substituents can modify the electronic properties of the resulting ligand, which in turn can fine-tune the catalytic activity and selectivity of the metal center. acs.orgrsc.org

Building Blocks for Agrochemicals

Although specific commercial agrochemicals derived directly from this compound are not widely reported, its chemical structure makes it a valuable intermediate for research and development in this sector. fluoromart.com The reactive bromoethyl handle allows for its incorporation into larger, more complex molecules, while the chloro-fluoro-substituted phenyl ring provides a stable, lipophilic core that is common in modern agrochemicals. nih.govresearchgate.net For instance, a patent describes how 1-bromo-2-chloro-4-fluorobenzene, the parent aromatic core, is an important intermediate for compounds with herbicidal activity. google.com

Design and Synthesis of Privileged Medicinal Scaffolds and Heterocyclic Systems (e.g., Quinoxalines, Phenanthridines)

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. pressbooks.pubgoogle.com Heterocyclic systems like quinoxalines and phenanthridines are prominent examples of such scaffolds, appearing in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties. acs.orgnih.gov

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. acs.orgnih.gov While this compound is not a direct precursor in this classic route, its bromoethyl group could be chemically elaborated (e.g., oxidized) to create the necessary dicarbonyl functionality on the phenyl ring, which could then be used to construct a quinoxaline (B1680401) ring system.

Similarly, phenanthridines are polycyclic aromatic compounds with significant biological activity. nih.gov Their synthesis often involves intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors. The halogen atoms on this compound could facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to form a biphenyl system, which could then be cyclized to form a phenanthridine (B189435) scaffold. The bromoethyl group offers a site for further functionalization.

While the direct application of this compound in the synthesis of these specific heterocycles is not extensively documented, its inherent reactivity and substitution pattern provide a logical basis for its potential use in creating novel derivatives of these and other important medicinal scaffolds.

Spectroscopic Analysis and Structural Elucidation of Halogenated Phenethyl Bromides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of modern organic chemistry, providing detailed information about the chemical environment of individual atoms within a molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy:Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. The C-Br and C-Cl bonds, as well as the symmetric vibrations of the benzene (B151609) ring, would likely produce characteristic signals in the Raman spectrum.

Without access to the actual spectral data for 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene, a detailed analysis and the creation of the requested data tables are not possible. The synthesis and characterization of this specific compound may have been conducted in private industrial research or may not yet be published in the public domain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are routinely used for the identification and purity assessment of synthesized compounds like this compound.

In a typical workflow, the compound is first passed through an LC or UPLC column, which separates it from any impurities, starting materials, or byproducts. The eluent from the column is then introduced into the mass spectrometer. For halogenated compounds, electrospray ionization (ESI) is a common ionization technique. lcms.cz The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. The high resolution and sensitivity of modern MS instruments allow for the accurate determination of the elemental composition.

For this compound (molecular formula C₈H₇BrClF), the expected m/z values for the molecular ion peaks would reflect the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). This results in a characteristic isotopic pattern that serves as a definitive confirmation of the compound's identity. UPLC-MS, with its higher resolution and faster analysis times compared to conventional HPLC-MS, is particularly effective for monitoring reaction progress and identifying trace impurities in complex mixtures. acs.org

Table 1: Illustrative UPLC-MS Data for Purity Assessment of a Synthesized Batch of this compound

Retention Time (min)Detected m/z (Major Isotopologue)Proposed IdentityArea %
3.45251.95This compound98.5%
2.89171.01Starting Material (e.g., 1-chloro-2-fluoro-4-vinylbenzene)0.8%
4.12267.94Dimerization Byproduct0.7%

Gas-phase derivatization involves chemically modifying an analyte to enhance its properties for mass spectrometric analysis, such as increasing its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or introducing a specific functional group that directs fragmentation in a predictable manner. weber.huspectroscopyonline.com For a compound like this compound, while already suitable for many MS techniques, derivatization could be employed in specific research contexts. For instance, if analyzing for its presence in a complex matrix, derivatization to a pentafluorobenzyl (PFB) derivative could enhance sensitivity in negative ion chemical ionization mode. spectroscopyonline.com

Ion/molecule reactions, studied within the mass spectrometer itself (often in instruments like Fourier Transform Ion Cyclotron Resonance Mass Spectrometers), provide a sophisticated method for probing the structure and reactivity of ions. psu.edu These reactions can be highly specific to certain functional groups. nih.gov For example, the reactivity of the bromoethyl group in this compound could be probed by introducing a specific reagent gas into the mass spectrometer. The resulting product ions would provide information about the gas-phase chemistry of the bromoethyl moiety, helping to distinguish it from isomers where the bromine is attached directly to the aromatic ring. nih.govresearchgate.net This technique allows chemists to study the intrinsic properties of the molecule's functional groups in the absence of solvent effects. psu.edu

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The key parameter obtained from these measurements is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas under the influence of an electric field. nih.gov

CCS is a valuable physicochemical property that provides insight into the three-dimensional structure of an ion. nih.gov For a molecule like this compound, different rotational conformers (rotamers) around the C-C bond of the ethyl group may exist. These different shapes, while having the same mass, could potentially be separated by ion mobility, yielding distinct CCS values. This allows for the characterization of the gas-phase conformational landscape of the molecule. CCS values are particularly powerful for distinguishing between structural isomers that may be difficult to separate chromatographically. nih.gov Studies on other halogenated hydrocarbons have demonstrated the influence of molecular structure on their collision cross sections. acs.org

Table 2: Hypothetical Collision Cross Section (CCS) Data for Halogenated Phenethyl Bromide Isomers

CompoundMolecular Formulam/zCCS (N₂ Drift Gas, Ų)
This compoundC₈H₇BrClF251.95145.2
1-(2-Bromoethyl)-4-chloro-2-fluorobenzeneC₈H₇BrClF251.95148.6
2-(2-Bromoethyl)-4-chloro-1-fluorobenzeneC₈H₇BrClF251.95146.1

Advanced Chromatographic Methods for Separation and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of organic compounds. For the purification of this compound from a crude reaction mixture, preparative HPLC is often the method of choice. The technique utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

For a moderately polar compound like this compound, reversed-phase HPLC is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the target compound from impurities. researchgate.net The separated components are then detected, commonly by a UV detector set to a wavelength where the aromatic ring absorbs significantly. Fractions containing the pure product can then be collected for further use. The development and validation of such HPLC methods are critical for ensuring the quality and purity of chemical standards and synthetic intermediates. researchgate.net

Table 3: Example HPLC Method Parameters for the Purification of this compound

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 70% Acetonitrile / 30% Water
Flow Rate 4.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL
Expected Retention Time ~8.5 minutes

Computational Chemistry and Theoretical Studies on Halogenated Bromoethylbenzenes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of halogenated bromoethylbenzenes like 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene. These computational methods allow for the detailed examination of molecular properties that govern chemical behavior. elsevier.es DFT functionals such as B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-311+G(d,p) or the correlation-consistent aug-cc-pVDZ, are commonly used to optimize molecular geometries and compute electronic descriptors. nih.govnih.gov

Key aspects of electronic structure analysis include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and stability. nih.gov For substituted benzenes, the substituents' electron-donating or withdrawing nature significantly influences the energy of these orbitals, thereby affecting the molecule's susceptibility to electrophilic or nucleophilic attack. elsevier.esnih.gov Halogen substitution, for instance, has been shown to play a vital role in stabilizing the LUMO, which can enhance reactivity towards nucleophiles. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Halogenated Aromatics
Method Type Examples Typical Application References
DFT Functionals B3LYP, M06-2X, PBEPBE, ωB97X-D, CAM-B3LYPGeometry Optimization, Electronic Properties, Reaction Barriers nih.govnih.gov
Basis Sets 6-31+G(d,p), 6-311+G(d,p), aug-cc-pVDZDefines the set of functions to build molecular orbitals nih.govnih.gov
Specialized Methods TD-DFT (Time-Dependent DFT)Calculation of excited-state properties nih.gov
High-Accuracy Methods CCSD(T) (Coupled Cluster)Benchmarking interaction energies researchgate.netacs.org

Analysis of Halogen Bonding Interactions in Substituted Benzene (B151609) Systems

Halogen bonding is a significant noncovalent interaction that influences the supramolecular chemistry of halogenated compounds like this compound. mdpi.comnih.gov It is a directional interaction between an electron-deficient region on a halogen atom (the halogen bond donor) and a nucleophilic (electron-rich) site on an adjacent molecule (the halogen bond acceptor). mdpi.comrsc.org The acceptors can include lone pairs on heteroatoms or the π-electron systems of aromatic rings. rsc.orgnih.gov

The strength of halogen bonds increases down the group, from chlorine to bromine to iodine, which is linked to the increasing size and polarizability of the halogen atom. nih.gov Computational studies using methods like Møller-Plesset perturbation theory (MP2) and DFT are essential for characterizing these interactions. researchgate.netnih.gov For instance, calculations on complexes between various halobenzenes and benzene have quantified interaction energies, which typically range from -1.5 to -3.5 kcal/mol, demonstrating the stability of these adducts. researchgate.netresearchgate.net The geometry of these interactions is highly directional, with a preference for linearity (an angle close to 180° between the covalent bond to the halogen and the halogen bond itself). mdpi.comwikipedia.org This directionality is a key feature that is exploited in crystal engineering and materials science. nih.govsemanticscholar.org

Characterization of σ-Hole Interactions and Electrophilic Halogen Character

The physical origin of halogen bonding is explained by the concept of the σ-hole. rsc.orgnih.govrsc.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, directly opposite to the covalent bond. rsc.orgrsc.org This electron-deficient area arises from the anisotropic distribution of electron density around the halogen. nih.gov The magnitude of the positive potential of the σ-hole (Vs,max) correlates with the strength of the resulting halogen bond. acs.org

In this compound, the bromine atom of the bromoethyl group is expected to possess a significant σ-hole, making it a potential halogen bond donor. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring can further enhance the positive character of the σ-hole on the bromine atom. acs.org This gives the bromine atom an electrophilic character, allowing it to interact favorably with Lewis bases. chemistrystudent.com The term "σ-hole interaction" is now used more broadly to describe similar noncovalent bonds involving atoms from groups 14-17 (tetrel, pnictogen, and chalcogen bonds). wikipedia.orgnih.gov Computational modeling of the molecular electrostatic potential (MEP) is the primary method used to visualize and quantify the σ-hole, confirming the electrophilic nature of the halogen in these systems. researchgate.netacs.org

Quantification of Electrostatic versus Dispersion Contributions to Intermolecular Forces

The nature of halogen bonding and other intermolecular forces is a composite of several attractive and repulsive terms, primarily electrostatics, dispersion, and exchange-repulsion. nih.govucl.ac.uk Quantifying the contribution of each component is crucial for a complete understanding of these interactions. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) are specifically designed for this purpose, providing a detailed energy decomposition analysis. researchgate.netacs.orgucl.ac.uk

Studies on halogenated benzene systems reveal that both electrostatic and dispersion forces are significant, though their relative importance can vary. nih.govucl.ac.uk Halogen bonds involving π-systems, such as the interaction of a halogen atom with a benzene ring, are often dominated by dispersion. researchgate.net In contrast, interactions with strong Lewis bases (like pyridine) may have a larger electrostatic component. researchgate.net For example, SAPT-based analysis of perhalogenated benzene clusters shows that equilibrium geometries are primarily dictated by a balance between dispersion and exchange interactions. nih.govucl.ac.uk In type III halogen-halogen interactions, where two σ-holes interact, dispersion forces are dominant while electrostatic forces can be unfavorable. researchgate.netacs.org London Dispersion Forces (LDFs) arise from temporary fluctuations in electron density and are present in all molecules; they become stronger with increasing molecular size and polarizability, which is why they are particularly important for heavier halogens like bromine. ucmerced.edusketchy.comlibretexts.org

Table 2: Illustrative Energy Decomposition for Halogen Interactions (kcal/mol)
Interacting System Total Interaction Energy (Eint) Electrostatics (Eelst) Dispersion (Edisp) Exchange (Eexch) Induction (Eind) Dominant Force Reference
C6F5Br···Benzene-2.88----Dispersion researchgate.net
C6H5I···IC6H5 (Type III)-1.30UnfavorableFavorable--Dispersion researchgate.netacs.org
C6H5Cl···Benzene-1.48----Dispersion researchgate.net

Note: Data is for representative halogenated benzene systems to illustrate the principles. Specific values for this compound require dedicated calculations.

Conformational Analysis and Energetic Profiles of Bromoethyl Side Chains

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net

For NMR chemical shift prediction, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. liverpool.ac.uk Calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). nih.gov Linear scaling methods are often applied to correct for systematic errors in the calculations, leading to excellent agreement between predicted and experimental shifts, often with a mean absolute deviation of less than 3 ppm for ¹⁹F NMR. nih.govuni-muenchen.denih.gov This predictive power is invaluable for assigning signals in complex spectra of multifluorinated compounds. nih.gov

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration of the molecule. chemtube3d.com While calculated frequencies are often systematically higher than experimental values, they can be brought into close agreement by applying empirical scaling factors, which depend on the level of theory and basis set used. nih.gov Predicted vibrational spectra are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

Table 3: Accuracy of a Representative DFT Method for ¹⁹F NMR Prediction
Method Basis Set Molecule Set Mean Absolute Deviation (ppm) Maximum Error (ppm) Reference
B3LYP6-31+G(d,p)>50 fluorinated aromatics2.16.5 nih.gov

Note: This table demonstrates the typical accuracy of computational methods for predicting ¹⁹F NMR chemical shifts in related compounds.

Computational Descriptors for Reactivity and Interaction Strength (e.g., TPSA, LogP)

In addition to fundamental quantum chemical properties, a range of computational descriptors are used to quickly estimate a molecule's physicochemical properties and potential for interaction. Two of the most common descriptors are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP). researchgate.net

TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of properties like membrane permeability. For a molecule like this compound, which contains no oxygen or nitrogen atoms, the TPSA value is expected to be zero. chemscene.com

LogP is the logarithm of the partition coefficient between n-octanol and water, and it serves as a key measure of a molecule's hydrophobicity or lipophilicity. A higher LogP value indicates greater hydrophobicity. This descriptor is critical in drug design and environmental science. While an experimental value for this compound is not available, computational algorithms can estimate it based on fragment contributions. For the closely related structure 4-Bromo-1-chloro-2-fluorobenzene, the calculated LogP is 3.24, suggesting significant hydrophobicity. chemscene.com The addition of the ethyl group would be expected to increase this value further. These descriptors provide a rapid, high-level assessment of the molecule's likely behavior in different chemical and biological environments.

Table 4: Calculated Physicochemical Descriptors
Compound Descriptor Calculated Value Interpretation Reference
4-Bromo-1-chloro-2-fluorobenzeneTPSA0 ŲNon-polar surface chemscene.com
4-Bromo-1-chloro-2-fluorobenzeneLogP3.2416Hydrophobic/Lipophilic chemscene.com
This compoundTPSA0 Ų (Expected)Non-polar surface-
This compoundLogP> 3.24 (Expected)Highly Hydrophobic/Lipophilic-

Q & A

Q. What are the recommended synthetic routes and purification protocols for 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene?

The synthesis typically involves halogenation or alkylation reactions on fluorobenzene derivatives. For example, bromoethylation of 1-chloro-2-fluorobenzene using bromoethylating agents under controlled conditions (e.g., nucleophilic substitution). Purification often employs column chromatography with hexane/ethyl acetate gradients (4:1 v/v), yielding >97% purity. Storage at 0–6°C is critical to prevent decomposition of the bromoethyl group .

Q. How should researchers handle safety risks associated with this compound?

Immediate removal of contaminated clothing and thorough decontamination of exposed skin are essential, as bromoethyl groups are reactive and may cause irritation. Work under inert atmospheres (N₂/Ar) to avoid unintended reactions. Consult Safety Data Sheets (SDS) for halogenated aromatics, which recommend fume hoods, PPE, and emergency protocols for inhalation/contact exposure .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) typically shows peaks for the bromoethyl group (δ 1.93–2.07 ppm, multiplet) and aromatic protons (δ 6.59–7.28 ppm).
  • GC/MS : Look for molecular ion clusters at m/z 280 (M⁺) and 282 (M⁺+2) due to bromine isotopes.
  • Purity : High-performance liquid chromatography (HPLC) with >97% purity thresholds is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity or stability data?

Discrepancies in purity (e.g., 97% vs. 98%) may arise from storage conditions or analytical methods. Validate purity via orthogonal techniques (e.g., HPLC + GC/MS). Stability studies under varying temperatures (0°C vs. ambient) can clarify decomposition pathways. For instance, prolonged exposure to light/heat may degrade the bromoethyl group, necessitating strict cold storage .

Q. What strategies optimize its use in Suzuki-Miyaura cross-coupling reactions?

This compound acts as an electrophilic partner with arylboronic esters. Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene.
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Temperature : 80–100°C for 12–24 hours.
    Monitor reaction progress via TLC to prevent over-halogenation byproducts .

Q. How can computational modeling predict reactivity or regioselectivity in derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of Cl/F substituents, predicting electrophilic attack at the para position. The bromoethyl group’s steric bulk may hinder ortho substitution. Validate predictions experimentally via comparative reaction yields .

Q. What are the challenges in crystallizing this compound for structural analysis?

Low melting points (e.g., 361–363 K) and sensitivity to moisture complicate crystallization. Recrystallization from dichloromethane/hexane mixtures under slow evaporation is effective. Refinement using riding models for H-atoms (Uₕ = 1.18–1.21×Uₑq) improves X-ray diffraction accuracy .

Q. How do substituent effects (Cl, F, Br) influence its electronic properties?

Electron-withdrawing groups (Cl, F) deactivate the aromatic ring, directing electrophiles to the bromoethyl-bearing carbon. Hammett constants (σₚ: F = 0.06, Cl = 0.23) correlate with reaction rates in SNAr mechanisms. UV-Vis spectroscopy can quantify bathochromic shifts due to substituent conjugation .

Methodological Notes

  • Spectral Interpretation : Use deuterated solvents (CDCl₃) to avoid proton exchange artifacts in NMR.
  • Reproducibility : Document batch-specific purity and storage durations to mitigate variability.
  • Safety Protocols : Align with OSHA guidelines for halogenated compound handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.